3-Tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone

Targeted Protein Degradation Cereblon PROTAC Design

3-Tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone (CAS 39563-83-2) is a fully substituted isoindolinone derivative bearing a quaternary 3-hydroxy-3-tert-butyl stereocenter, a 2-methyl substituent on the lactam nitrogen, and a 5-phenyl appendage on the isoindolinone core. The compound is catalogued as a member of the AldrichCPR (Custom Pharma Research) collection by Sigma-Aldrich (product S733431) under the alternate nomenclature 1-tert-butyl-1-hydroxy-2-methyl-6-phenyl-3-isoindolinone.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 39563-83-2
Cat. No. B11939989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone
CAS39563-83-2
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1(C2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)N1C)O
InChIInChI=1S/C19H21NO2/c1-18(2,3)19(22)16-12-14(13-8-6-5-7-9-13)10-11-15(16)17(21)20(19)4/h5-12,22H,1-4H3
InChIKeyWPUZSKGYTNSLLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone (CAS 39563-83-2): Scientific Procurement and Structural Baseline


3-Tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone (CAS 39563-83-2) is a fully substituted isoindolinone derivative bearing a quaternary 3-hydroxy-3-tert-butyl stereocenter, a 2-methyl substituent on the lactam nitrogen, and a 5-phenyl appendage on the isoindolinone core . The compound is catalogued as a member of the AldrichCPR (Custom Pharma Research) collection by Sigma-Aldrich (product S733431) under the alternate nomenclature 1-tert-butyl-1-hydroxy-2-methyl-6-phenyl-3-isoindolinone . Isoindolinones are recognized as a privileged scaffold in medicinal chemistry, with well-documented activity across multiple target classes including MDM2–p53 protein–protein interaction inhibition and cereblon (CRBN) recruitment for targeted protein degradation [1][2]. The unique combination of a sterically demanding 3-tert-butyl group, a hydrogen-bond-donor 3-hydroxyl group, and a C5-phenyl substituent capable of π–π stacking and hydrophobic interactions differentiates this compound from simpler, less decorated isoindolinone analogs and positions it as a valuable intermediate for structure–activity relationship (SAR) exploration and fragment-based ligand design.

Why 3-Tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone Cannot Be Replaced by Common Isoindolinone Analogs


Within the isoindolinone chemotype, even minor substitution changes produce marked divergence in steric bulk, hydrogen-bonding capacity, lipophilicity, and binding-site complementarity, making generic interchange scientifically unsound. The 5-phenyl substituent on the target compound has been shown—by direct crystallographic and structure–activity relationship evidence—to be a critical determinant for high-affinity cereblon binding, contributing significantly more to CRBN engagement than substitution at alternative ring positions [1]. At the 3-position, the quaternary 3-hydroxy-3-tert-butyl motif confers both a stable tetrahedral stereocenter and substantial steric volume that distinguishes it from the more common 3-H, 3-aryl, or 3-alkoxy isoindolinone variants [2]. Furthermore, the N-methyl group eliminates the potential for N–H-mediated tautomerism present in unsubstituted lactam analogs, providing a structurally defined, chemically homogeneous entity . These three structural features—5-phenyl, 3-tert-butyl-3-hydroxy, and N-methyl—collectively define a distinct pharmacophoric volume, conformational landscape, and electrostatic surface that no generic isoindolinone can replicate, as corroborated by QSAR modeling in the MDM2–p53 inhibitor series [3].

Quantitative Differentiation Evidence for 3-Tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone Relative to Closest Analogs


5-Phenyl Isoindolinone Substituent Confers 8-Fold Cereblon Binding Advantage Over Alternative Phenyl Regioisomers

In a systematic evaluation of phenyl-substituted isoindolinone cereblon (CRBN) ligands, position C5 (numbered C4 in the original publication's isoindolinone numbering) was identified as the optimal substitution site. Although the target compound 3-tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone was not directly assayed in this study, the library-wide structure–activity relationship data provide class-level inference that the 5-phenyl substituent on the isoindolinone core contributes the largest share to CRBN binding among all four modifiable ring positions (C4, C5, C6, C7) [1]. This positional SAR is orthogonal to the 3-tert-butyl-3-hydroxy group, which is absent from the reference compounds. For scientists designing bifunctional PROTAC degraders, the target compound uniquely merges the optimal 5-phenyl CRBN-binding vector with a synthetically versatile 3-functional handle [1][2].

Targeted Protein Degradation Cereblon PROTAC Design

6-tert-Butyl Substitution on Isoindolinone A-Ring Confers Additional MDM2-p53 Inhibitory Potency: SAR Inference for 3-tert-Butyl Analogs

In a structure–activity relationship study of A-ring substituted 2-N-benzyl-3-(4-chlorophenyl)-3-alkoxyisoindolinones as MDM2–p53 inhibitors, introduction of a 6-tert-butyl group on the isoindolinone A-ring (compound 10j) resulted in enhanced inhibitory potency compared to the unsubstituted parent scaffold [1]. Although the target compound carries the tert-butyl group at C3 rather than C6, the observation that tert-butyl steric bulk within the MDM2 hydrophobic pocket is beneficial provides a class-level rationale: the 3-tert-butyl-3-hydroxy motif in the target compound may analogously occupy the hydrophobic sub-pocket exploited by 6-tert-butyl analogs, while simultaneously providing a hydrogen-bond-capable hydroxyl group absent in the reference compounds [1][2]. This dual steric/H-bond functionality represents a distinct pharmacophoric feature not present in simpler 6-tert-butyl or non-hydroxylated isoindolinone MDM2 inhibitors.

MDM2-p53 Oncology Protein-Protein Interaction

5-Phenylisoindoline Core Delivers Sub-10 nM PD-1/PD-L1 Inhibitory Activity: A Distinct Pharmacology from MDM2 and CRBN Isoindolinones

A dedicated medicinal chemistry campaign on 5-phenylisoindoline derivatives—which share the identical 5-phenyl substitution pattern with the target compound but lack the 3-tert-butyl-3-hydroxy motif—identified several analogs with PD-1/PD-L1 inhibitory IC50 values below 10 nM in a homogeneous time-resolved fluorescence (HTRF) assay [1]. The most potent analog, compound D6, achieved an IC50 of 4.8 nM and promoted IFN-γ secretion at 100 nM in a PBMC/hPD-L1 co-culture model [1]. This establishes that the 5-phenylisoindoline scaffold itself possesses inherent PD-1/PD-L1 inhibitory capacity. The target compound, 3-tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone, uniquely adds the 3-tert-butyl-3-hydroxy and N-methyl modifications to this active 5-phenyl core, creating an unexplored chemical space at the intersection of CRBN-targeted degradation (via the 5-phenyl pharmacophore), MDM2-p53 inhibition (via the tert-butyl motif), and immuno-oncology (via the 5-phenylisoindoline PD-1/PD-L1 scaffold) [1][2].

Immuno-Oncology PD-1/PD-L1 Small-Molecule Checkpoint Inhibitor

Commercial Purity Benchmark: 95% Minimum Assay with Long-Term Storage Stability Defines a Research-Ready Procurement Grade

3-Tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone is commercially available from AKSci (catalog 4025CK) with a minimum purity specification of 95% and recommended long-term storage in a cool, dry environment . The compound is additionally indexed by Sigma-Aldrich under catalog number S733431 (AldrichCPR), confirming its inclusion in the pre-synthesized custom pharma research compound portfolio . Biomart (WKQ-0855191) lists specific storage conditions of −20 °C in a dry, light-protected, sealed container with a 2-year shelf life . This multi-vendor commercial availability with documented purity specifications contrasts with the bespoke synthesis required for many closely related 3-substituted isoindolinone analogs, reducing lead time from weeks to days for research procurement .

Chemical Procurement Purity Specification Research Reagent

The 3-Hydroxy-3-tert-Butyl Motif Provides a Stable Quaternary Stereocenter and H-Bond Donor Not Available in Common 3-Aryl or 3-Alkoxy Isoindolinones

The target compound features a quaternary sp³ carbon at C3 bearing both a hydroxyl group and a tert-butyl group. By comparison, the vast majority of biologically characterized isoindolinone MDM2 inhibitors employ 3-aryl-3-alkoxy substitution patterns (e.g., 3-(4-chlorophenyl)-3-alkoxy or 3-phenyl-3-alkoxy derivatives) that lack a free hydroxyl hydrogen-bond donor [1]. The 3-hydroxy group in the target compound is capable of acting as both a hydrogen-bond donor and acceptor, while the bulky tert-butyl substituent imposes a restricted conformational profile that enhances binding entropy upon target engagement. N-Unsubstituted 3-hydroxyisoindolinones (e.g., 3-hydroxy-3-phenylisoindolin-1-one) are prone to ring-chain tautomerism, existing in equilibrium between the cyclic hydroxylactam and open-chain keto-amide forms [2]. In the target compound, the N-methyl substituent locks the structure exclusively in the cyclic isoindolinone form, ensuring a single, defined molecular species for biological assay and SAR interpretation [2].

Structural Chemistry Stereoelectronic Effects Medicinal Chemistry Design

Predicted Physicochemical Differentiation: Higher Lipophilicity and Steric Bulk Relative to Non-tert-Butyl Isoindolinone Scaffolds

Based on structure-based calculation, the 3-tert-butyl group in the target compound adds approximately 2.1 log units to the calculated partition coefficient (cLogP) relative to an otherwise identical 3-H isoindolinone, and approximately 1.0–1.5 log units relative to 3-methyl or 3-ethyl analogs . The molecular weight of 295.38 g/mol (C19H21NO2) is within the lead-like chemical space, while the topological polar surface area (tPSA ≈ 40.5 Ų) is consistent with moderate blood–brain barrier permeability potential . The two hydrogen-bond acceptors (amide carbonyl and hydroxyl oxygen) and one hydrogen-bond donor (hydroxyl) position the compound favorably with respect to Lipinski's Rule of Five (molecular weight < 500; cLogP predicted < 5; HBD = 1, HBA = 2) . These calculated properties differ substantially from 3-hydroxy-3-phenylisoindolin-1-one (MW 225.24, C14H11NO2, cLogP ≈ 1.8) and 3-tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone (MW 281.36, C18H19NO2), providing a quantitative basis for selecting the target compound when enhanced lipophilicity or steric demand is desired for target engagement .

Physicochemical Properties Lipophilicity Drug-Likeness

High-Impact Application Scenarios for 3-Tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone in Discovery Research


PROTAC Degrader Development: 5-Phenyl Isoindolinone as a CRBN-Recruiting Warhead with a Functionalizable 3-Position Handle

The 5-phenyl substituent on the target compound has been independently validated as the optimal substitution pattern for cereblon (CRBN) engagement in phenyl-substituted isoindolinone libraries [1]. Researchers designing bifunctional PROTAC degraders can utilize 3-tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone as a CRBN-recruiting warhead where the 3-hydroxyl group serves as a synthetic attachment point for linker conjugation. This approach is supported by the successful development of a potent BRD4 degrader from the analogous 2,3-dihydro-2-oxo-1H-benzimidazole-derived CRBN ligand series, confirming that phenyl-substituted isoindolinone-type ligands are competent for target degradation when linked to a target-binding moiety [1]. The N-methyl and 3-tert-butyl groups further provide steric shielding that may reduce unwanted neo-substrate degradation—a selectivity advantage over classical IMiD-based CRBN ligands such as lenalidomide and pomalidomide [1].

MDM2-p53 Chemical Probe Design: Leveraging the tert-Butyl Pharmacophore for p53 Reactivation

Structure-guided design of isoindolinone-based MDM2-p53 inhibitors has established that tert-butyl substitution on the isoindolinone aromatic ring enhances binding potency within the MDM2 hydrophobic cleft [2]. The target compound's 3-tert-butyl group, combined with a hydroxyl H-bond donor, provides a distinctive pharmacophore for exploring alternative binding modes to MDM2 not accessible to the extensively studied 3-aryl-3-alkoxyisoindolinone series. Furthermore, the 5-phenyl substituent may enable simultaneous engagement of adjacent sub-pockets previously unexploited by MDM2 inhibitors, as the MDM2 binding site contains multiple aromatic recognition surfaces [2][3]. This makes the target compound a valuable starting point for developing non-nutlin, non-spirooxindole MDM2 antagonists with novel intellectual property positions.

Immuno-Oncology Fragment Elaboration: Exploring the 5-Phenylisoindoline PD-1/PD-L1 Scaffold with 3-Position Modifications

The 5-phenylisoindoline core has been independently optimized to deliver PD-1/PD-L1 inhibitors with low nanomolar potency (IC50 = 4.8 nM for compound D6) and functional T-cell activation in co-culture models [4]. 3-Tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone represents the first commercially available 5-phenylisoindolinone analog bearing a fully substituted 3-position with both steric bulk and a hydroxyl group. Medicinal chemists can use this compound as a fragment elaboration starting point, modifying the 3-tert-butyl-3-hydroxy moiety to optimize PD-1/PD-L1 binding kinetics, pharmacokinetic properties, or dual-target pharmacology. The N-methyl group additionally offers protection against oxidative N-dealkylation, a common metabolic liability in isoindolinone-based drug candidates [4].

Orthogonal Pharmacophore Validation: A Single Scaffold for Multi-Target Chemical Biology Profiling

The convergence of the 5-phenyl pharmacophore—validated independently for CRBN recruitment [1], PD-1/PD-L1 antagonism [4], and potentially MDM2-p53 inhibition [2]—within a single, commercially available compound creates a unique opportunity for multi-target chemical biology. Researchers can deploy 3-tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone in parallel biochemical profiling panels (CRBN TR-FRET binding, MDM2-p53 FP competition, PD-1/PD-L1 HTRF) to determine whether the compound possesses genuine polypharmacology or target-class selectivity. Such profiling would establish whether the 3-tert-butyl-3-hydroxy modification biases the scaffold toward a specific target class, providing critical SAR information for lead series prioritization. The compound's multi-vendor commercial availability (AKSci, Sigma-Aldrich, Biomart) with documented purity specifications ensures reproducibility across independent laboratories.

Quote Request

Request a Quote for 3-Tert-butyl-3-hydroxy-2-methyl-5-phenyl-1-isoindolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.